Boc-D-valinol
Overview
Description
Synthesis Analysis
The synthesis of Boc-D-valinol and its derivatives involves various strategies, including direct coupling reactions and the use of chiral catalysts. For instance, enantioselective Pd(II)-catalyzed direct coupling of aminomethylferrocene derivatives with boronic acids has been utilized, employing Boc-L-Val-OH as a ligand to synthesize planar-chiral ferrocenes, demonstrating the versatility of Boc-protected amino alcohols in facilitating complex reactions (Gao et al., 2013).
Molecular Structure Analysis
The molecular structure of Boc-D-valinol derivatives can be determined through crystallography and spectroscopy methods. For example, the crystal structures of heterochiral peptides containing Boc-D-valinol have been determined, revealing intricate details about their conformational preferences and stability, which are crucial for understanding their reactivity and interaction with other molecules (Fabiola et al., 2001).
Chemical Reactions and Properties
Boc-D-valinol participates in a variety of chemical reactions, showcasing its reactivity and functional utility in organic synthesis. The compound's ability to undergo efficient Pd(II)-catalyzed aza-Wacker reactions illustrates its role in the synthesis of heterocycles, highlighting the chemical versatility of Boc-protected amino alcohols (Elliott et al., 2011).
Physical Properties Analysis
The physical properties of Boc-D-valinol, such as solubility, melting point, and crystal structure, are pivotal for its handling and application in synthesis. These characteristics are often determined through empirical studies, providing essential data for researchers to optimize conditions for reactions and material handling.
Chemical Properties Analysis
The chemical properties of Boc-D-valinol, including its stability, reactivity, and interactions with various reagents, are foundational to its application in synthesis. Studies have shown that Boc-D-valinol derivatives can be efficiently used for the enantioselective reduction of aromatic ketones, showcasing the compound's utility in asymmetric synthesis (Itsuno et al., 1983).
Scientific Research Applications
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Peptide Synthesis : Boc-D-valinol is often used in the synthesis of peptides . Peptides are short chains of amino acids that are key to many biological processes. They can be synthesized in the lab for research purposes or for use in pharmaceuticals.
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Chiral Compound Studies : Boc-D-valinol is a chiral compound , meaning it has a non-superimposable mirror image. Chiral compounds are important in many areas of science, including pharmaceuticals, where the two forms of a chiral molecule can have different biological effects.
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Amino Alcohol Research : Boc-D-valinol is part of a broader class of amino alcohols . Amino alcohols have both an amino group (-NH2) and a hydroxyl group (-OH), and they have many uses in organic chemistry.
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Catalysis : Valinol, from which Boc-D-valinol is derived, is used to prepare chiral oxazolines, which are used as ligands in asymmetric catalysis . Asymmetric catalysis is a process that produces a chiral, or “handed,” molecule predominantly in one form.
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Peptide Synthesis : Boc-D-valinol is often used in the synthesis of peptides . Peptides are short chains of amino acids that are key to many biological processes. They can be synthesized in the lab for research purposes or for use in pharmaceuticals.
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Chiral Compound Studies : Boc-D-valinol is a chiral compound , meaning it has a non-superimposable mirror image. Chiral compounds are important in many areas of science, including pharmaceuticals, where the two forms of a chiral molecule can have different biological effects.
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Amino Alcohol Research : Boc-D-valinol is part of a broader class of amino alcohols . Amino alcohols have both an amino group (-NH2) and a hydroxyl group (-OH), and they have many uses in organic chemistry.
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Catalysis : Valinol, from which Boc-D-valinol is derived, is used to prepare chiral oxazolines, which are used as ligands in asymmetric catalysis . Asymmetric catalysis is a process that produces a chiral, or “handed,” molecule predominantly in one form.
Safety And Hazards
Boc-D-valinol is combustible and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools . In case of contact with skin, it is recommended to wash with plenty of soap and water . If inhaled, it is advised to remove the victim to fresh air and keep at rest in a position comfortable for breathing .
properties
IUPAC Name |
tert-butyl N-[(2R)-1-hydroxy-3-methylbutan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO3/c1-7(2)8(6-12)11-9(13)14-10(3,4)5/h7-8,12H,6H2,1-5H3,(H,11,13)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQRRYDVICNJGC-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CO)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](CO)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30459784 | |
Record name | Boc-D-valinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30459784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-D-valinol | |
CAS RN |
106391-87-1 | |
Record name | Boc-D-valinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30459784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Boc-D-valinol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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